molecular formula C18H21NO B4750373 2,4-dimethyl-N-(3-phenylpropyl)benzamide

2,4-dimethyl-N-(3-phenylpropyl)benzamide

Cat. No. B4750373
M. Wt: 267.4 g/mol
InChI Key: GTLAUTBBQFCZHO-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(3-phenylpropyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DMPB, and it belongs to the class of benzamides. It has been found to exhibit promising pharmacological properties, which make it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(3-phenylpropyl)benzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting their synthesis, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been found to be effective in reducing neuropathic pain and migraine. In addition, it has been found to have a low toxicity profile, which makes it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-dimethyl-N-(3-phenylpropyl)benzamide is its potent pharmacological properties. It has been found to be effective in reducing inflammation, pain, and fever, which makes it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2,4-dimethyl-N-(3-phenylpropyl)benzamide. One of the potential applications of this compound is in the treatment of neuropathic pain and migraine. Further studies are needed to determine the optimal dosage and administration route for this compound. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its pharmacological properties. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo.

Scientific Research Applications

2,4-dimethyl-N-(3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. It has also been found to be effective in the treatment of neuropathic pain, migraine, and other neurological disorders.

properties

IUPAC Name

2,4-dimethyl-N-(3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-14-10-11-17(15(2)13-14)18(20)19-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLAUTBBQFCZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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